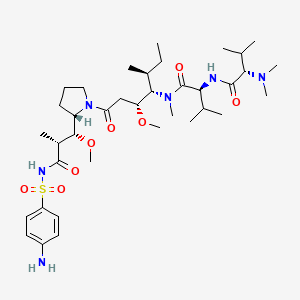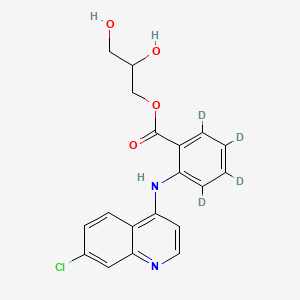
Reduced Haloperidol-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Reduced Haloperidol-d4 is a deuterium-labeled derivative of Reduced Haloperidol. This compound is primarily used in scientific research as a stable isotope-labeled internal standard for the quantification of Reduced Haloperidol in biological samples. The deuterium labeling helps in distinguishing the compound from its non-labeled counterpart during mass spectrometric analysis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Reduced Haloperidol-d4 involves the reduction of Haloperidol-d4 at the benzylic ketone to form the alcohol metabolite. This process typically employs reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions to ensure the selective reduction of the ketone group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The use of high-performance liquid chromatography (HPLC) and mass spectrometry is common in verifying the product’s integrity .
Analyse Des Réactions Chimiques
Types of Reactions: Reduced Haloperidol-d4 undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized back to the ketone form using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: Further reduction can lead to the formation of secondary alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated aromatic rings.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Haloperidol-d4.
Reduction: Secondary alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Reduced Haloperidol-d4 is extensively used in scientific research, particularly in:
Chemistry: As an internal standard in mass spectrometric analysis to quantify Reduced Haloperidol in complex mixtures.
Biology: In studies involving the metabolism and pharmacokinetics of Haloperidol and its metabolites.
Medicine: To investigate the therapeutic and side effects of Haloperidol and its metabolites in clinical settings.
Industry: In the development and quality control of pharmaceutical formulations containing Haloperidol
Mécanisme D'action
Reduced Haloperidol-d4, like its non-labeled counterpart, exerts its effects primarily through the antagonism of dopamine D2 receptors. This action leads to a decrease in dopaminergic neurotransmission, which is beneficial in treating conditions such as schizophrenia. The compound also interacts with other receptors, including dopamine D3 and D4, alpha-adrenergic receptors, and serotonin receptors, contributing to its overall pharmacological profile .
Comparaison Avec Des Composés Similaires
Haloperidol: The parent compound, primarily used as an antipsychotic.
Reduced Haloperidol: The non-labeled form of Reduced Haloperidol-d4.
Deuterated Haloperidol: Another deuterium-labeled derivative used for similar purposes.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in mass spectrometric analysis by allowing precise quantification and differentiation from non-labeled compounds. This makes it an invaluable tool in pharmacokinetic and metabolic studies .
Propriétés
Formule moléculaire |
C21H25ClFNO2 |
|---|---|
Poids moléculaire |
381.9 g/mol |
Nom IUPAC |
4-(4-chloro-2,3,5,6-tetradeuteriophenyl)-1-[4-(4-fluorophenyl)-4-hydroxybutyl]piperidin-4-ol |
InChI |
InChI=1S/C21H25ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,20,25-26H,1-2,11-15H2/i5D,6D,7D,8D |
Clé InChI |
WNZBBTJFOIOEMP-KDWZCNHSSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1C2(CCN(CC2)CCCC(C3=CC=C(C=C3)F)O)O)[2H])[2H])Cl)[2H] |
SMILES canonique |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C3=CC=C(C=C3)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



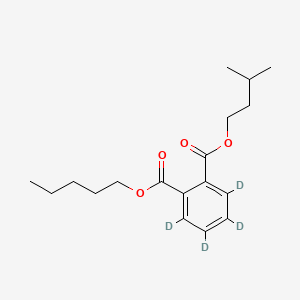
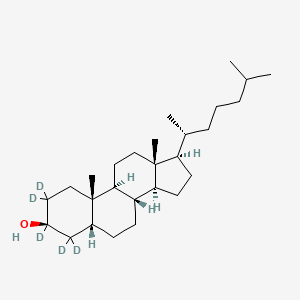
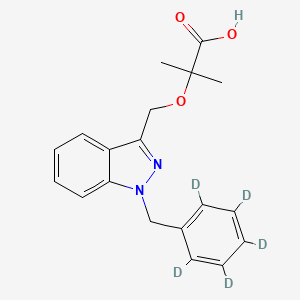
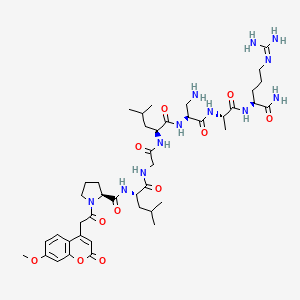

![[(3aR,4R,6E,9R,10E,11aR)-9-acetyloxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B12410920.png)




